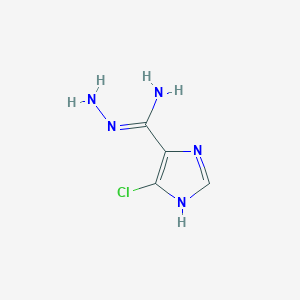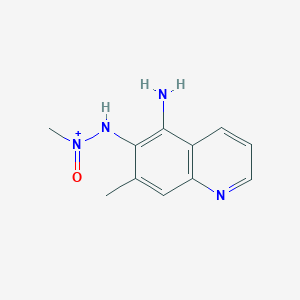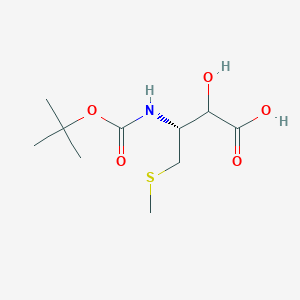
4-Chloro-1H-imidazole-5-carboximidhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1H-imidazole-5-carboximidhydrazide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chloro group and a carboximidhydrazide moiety in this compound makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-imidazole-5-carboximidhydrazide typically involves the cyclization of amido-nitriles or the reaction of 2-[alkyl(aryl)amino]acetamides with the Vilsmeier-Haack reagent . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-imidazole-5-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted imidazoles, amines, and oxides .
Scientific Research Applications
4-Chloro-1H-imidazole-5-carboximidhydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1H-imidazole-5-carboximidhydrazide involves its interaction with molecular targets such as enzymes and receptors. The chloro group and carboximidhydrazide moiety play crucial roles in binding to these targets, leading to the inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
4-Chloro-1H-imidazole-5-carbaldehyde: Shares a similar core structure but differs in the functional group at the 5-position.
1-Methyl-1H-imidazole-5-carboxylic acid: Another imidazole derivative with different substituents.
Uniqueness: 4-Chloro-1H-imidazole-5-carboximidhydrazide is unique due to its specific combination of a chloro group and a carboximidhydrazide moiety, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H6ClN5 |
|---|---|
Molecular Weight |
159.58 g/mol |
IUPAC Name |
N'-amino-5-chloro-1H-imidazole-4-carboximidamide |
InChI |
InChI=1S/C4H6ClN5/c5-3-2(4(6)10-7)8-1-9-3/h1H,7H2,(H2,6,10)(H,8,9) |
InChI Key |
SURGGKHOKJUFEB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC(=C(N1)Cl)/C(=N/N)/N |
Canonical SMILES |
C1=NC(=C(N1)Cl)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)






![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)


![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)

![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
